5-Bromo-8-hydroxyquinoline-7-carboxylic acid
Overview
Description
5-Bromo-8-hydroxyquinoline-7-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a bromine atom at the 5th position and a carboxylic acid group at the 7th position of the quinoline ring, enhancing its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxyquinoline-7-carboxylic acid typically involves the bromination of 8-hydroxyquinoline followed by carboxylation. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5-bromo-8-hydroxyquinoline. This intermediate is then subjected to carboxylation under specific conditions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 8-hydroxyquinoline-7-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Bromo-8-hydroxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydroxyquinoline-7-carboxylic acid involves its ability to chelate metal ions, disrupting essential metal-dependent processes in biological systems. This chelation can inhibit the activity of metalloenzymes and interfere with metal ion homeostasis, leading to antimicrobial and anticancer effects . The compound can also interact with DNA and proteins, further contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
5-Chloro-8-hydroxyquinoline: Another halogenated derivative with similar applications.
Uniqueness
5-Bromo-8-hydroxyquinoline-7-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which enhance its chemical reactivity and biological properties. This combination allows for diverse chemical modifications and a wide range of applications in various fields .
Properties
IUPAC Name |
5-bromo-8-hydroxyquinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-6(10(14)15)9(13)8-5(7)2-1-3-12-8/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIAZMRXYMCZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561394 | |
Record name | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205040-59-1 | |
Record name | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.